molecular formula C18H20N2O3S B2408665 2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921773-23-1

2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No. B2408665
M. Wt: 344.43
InChI Key: WXKINZRULMABHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and has been extensively studied for its unique properties and potential benefits.

Scientific Research Applications

  • Antimicrobial and Anticancer Activities : A study by Kumar et al. (2014) synthesized derivatives of benzenesulfonamide and evaluated them for antimicrobial and anticancer activities. They found that some compounds were more active than standard drugs against specific cell lines, highlighting their potential in medical applications (Kumar et al., 2014).

  • Carbonic Anhydrase Inhibitors : Research by Sethi et al. (2013) involved synthesizing benzenesulfonamide derivatives as inhibitors of the enzyme carbonic anhydrase. These compounds showed strong inhibitory properties against several human carbonic anhydrase isoforms, making them relevant in the treatment of diseases like glaucoma and cancer (Sethi et al., 2013).

  • Photodynamic Therapy for Cancer : Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound displayed high singlet oxygen quantum yield, making it a potential candidate for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

  • Apoptotic Induction in Cancer Cells : A study by Eldehna et al. (2017) synthesized novel benzenesulfonamides and tested their inhibitory effects on carbonic anhydrase and cancer cell lines. They observed significant anti-proliferative activity and apoptotic induction in breast cancer and colorectal cancer cells (Eldehna et al., 2017).

  • Potential Urease Inhibitors : Irshad et al. (2021) focused on benzenesulfonamide Schiff bases as potent urease inhibitors, suggesting their application in treating gastrointestinal disorders (Irshad et al., 2021).

properties

IUPAC Name

2,3,5,6-tetramethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-10-7-11(2)13(4)18(12(10)3)24(22,23)20-15-5-6-16-14(8-15)9-17(21)19-16/h5-8,20H,9H2,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKINZRULMABHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

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